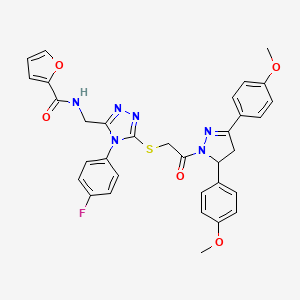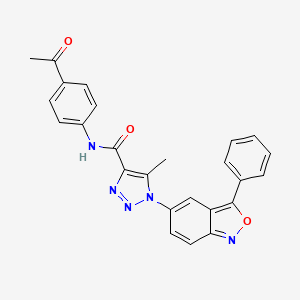![molecular formula C21H32N4O2S2 B11454970 12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11454970.png)
12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex-sounding compound belongs to the class of heterocyclic organic molecules. Its intricate structure combines elements of sulfur, oxygen, nitrogen, and carbon, resulting in a fascinating arrangement. While its name might seem daunting, let’s break it down:
12-ethyl-12-methyl: Indicates the presence of ethyl and methyl groups at specific positions.
N-(2-morpholin-4-ylethyl): Refers to a morpholine ring attached to an ethyl group.
5-propan-2-ylsulfanyl: Describes a sulfur atom bonded to a propyl (propan-2-yl) group.
11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine: This part defines the intricate bicyclic ring system containing oxygen, sulfur, and nitrogen atoms.
Preparation Methods
The synthetic routes for this compound involve intricate steps, including cyclization reactions, functional group transformations, and sulfur incorporation. Industrial production methods may vary, but researchers have explored efficient ways to synthesize it in the lab.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions due to its functional groups. Oxidation, reduction, and substitution reactions are plausible.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents may play a role.
Major Products: Depending on the reaction conditions, products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (enzymes, receptors) could reveal novel drug targets.
Medicine: Could it be a lead compound for drug development? Its unique structure might offer therapeutic potential.
Industry: Perhaps it has applications in materials science or catalysis.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes.
Pathways: Understanding how it affects cellular processes is crucial.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related structures, such as other tricyclic systems or sulfur-containing compounds.
Properties
Molecular Formula |
C21H32N4O2S2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C21H32N4O2S2/c1-5-21(4)12-15-16(13-27-21)29-19-17(15)18(23-20(24-19)28-14(2)3)22-6-7-25-8-10-26-11-9-25/h14H,5-13H2,1-4H3,(H,22,23,24) |
InChI Key |
NJUAYBMLLSUSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)NCCN4CCOCC4)SC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propan-2-yl 2-methyl-4-(4-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11454902.png)
![ethyl 7-methyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454905.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11454907.png)
![7-(3,4-Difluorophenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11454913.png)
amino}cyclohexanecarboxamide](/img/structure/B11454918.png)
![N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-(trifluoromethyl)benzamide](/img/structure/B11454922.png)
![ethyl 7-butyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454928.png)
![2-(methylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11454930.png)
![4-fluoro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11454934.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11454940.png)
![ethyl 3-{2-[N'-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B11454946.png)
![2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11454948.png)
